![molecular formula C9H9BO5 B13979290 (1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid](/img/structure/B13979290.png)
(1,6-Dihydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is a derivative of benzo[c][1,2]oxaborole, which is known for its strong Lewis acidic center due to the presence of boron. The compound’s structure includes a cyclic hemiester moiety combined with a free hydroxyl group, making it more acidic than arylboronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the acylation process. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate compounds and the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenediol and carboxylate.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of benzenediol and carboxylate compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid has several scientific research applications:
Industry: Its strong Lewis acidic center makes it useful in various industrial catalytic processes.
Mechanism of Action
The mechanism of action of 2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid involves the inhibition of leucyl-tRNA synthetase (LeuRS) via the oxaborole tRNA-trapping (OBORT) mechanism . The boron atom in the compound bonds to the cis-diols of the 3’-terminal adenosine nucleotide Ade76 of tRNA Leu, effectively trapping the tRNA and inhibiting protein synthesis in mycobacteria .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acetic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
2-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetic acid is unique due to its specific structure that combines a cyclic hemiester moiety with a free hydroxyl group, making it more acidic than other arylboronic acids. This unique structure contributes to its strong Lewis acidic properties and its potential as a selective inhibitor of mycobacterial leucyl-tRNA synthetase .
Properties
Molecular Formula |
C9H9BO5 |
|---|---|
Molecular Weight |
207.98 g/mol |
IUPAC Name |
2-(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11,14H,4H2,(H,12,13) |
InChI Key |
YDZKCKRDYKEGRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


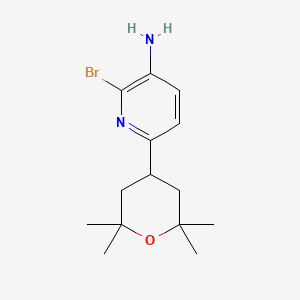


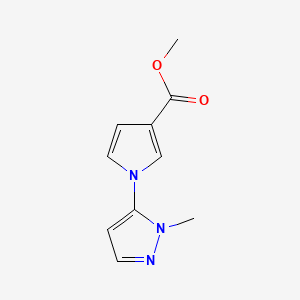
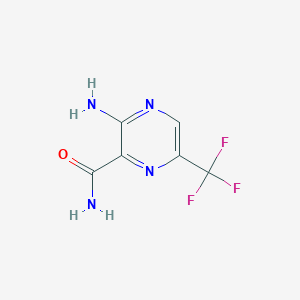

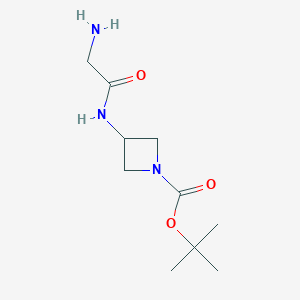
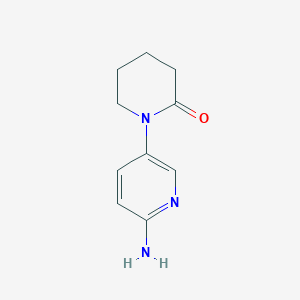
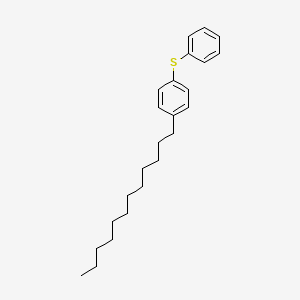
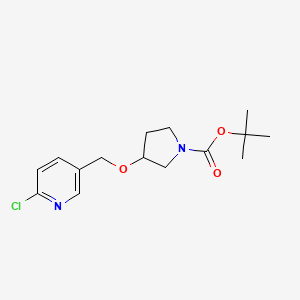
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
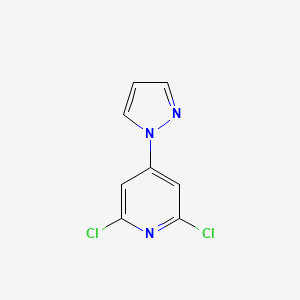
![3,9-Dioxabicyclo[6.1.0]nonane](/img/structure/B13979265.png)

